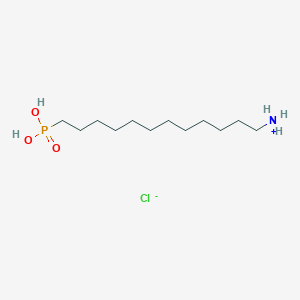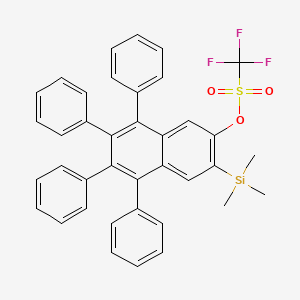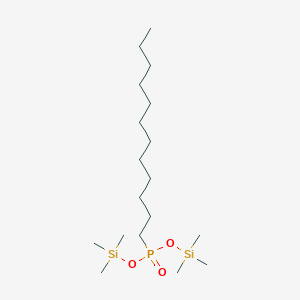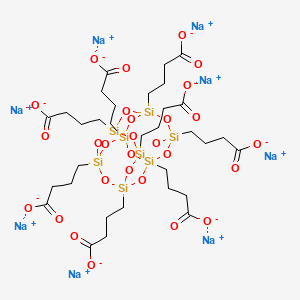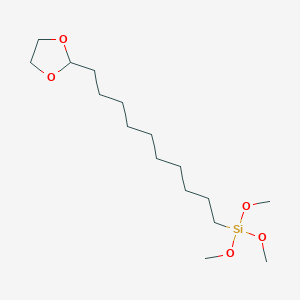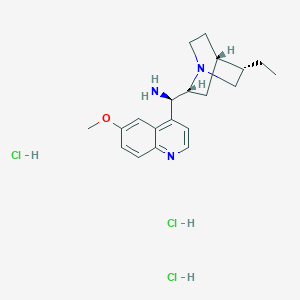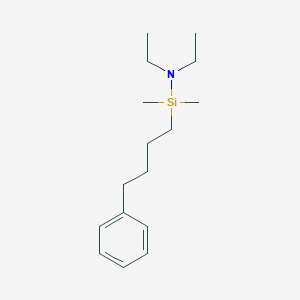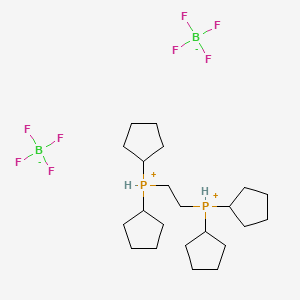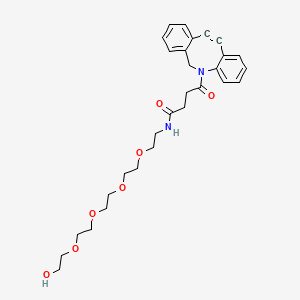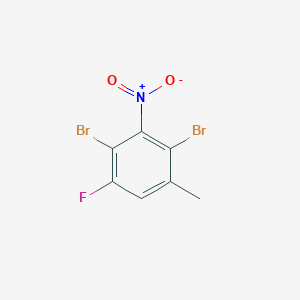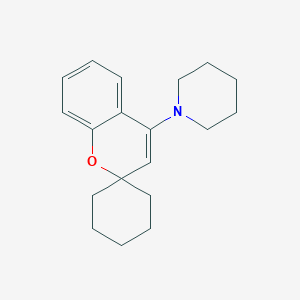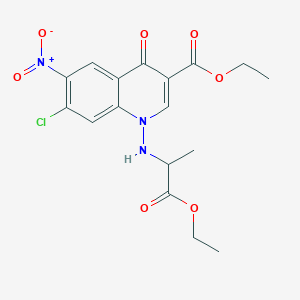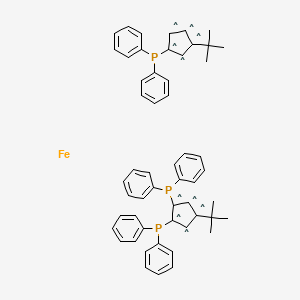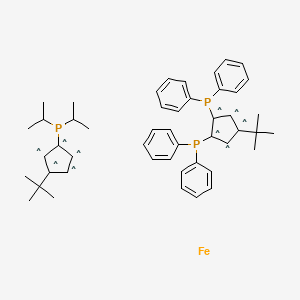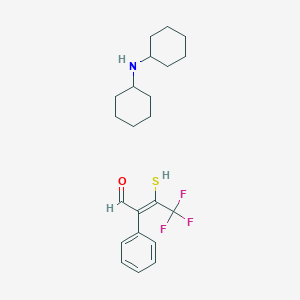
N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexylcyclohexanamine and (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal is a compound characterized by the presence of trifluoromethyl, phenyl, and sulfanyl groups attached to a butenal backbone.
准备方法
Synthetic Routes and Reaction Conditions
-
N-cyclohexylcyclohexanamine
Laboratory Synthesis: N-cyclohexylcyclohexanamine can be synthesized by the reaction of cyclohexylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production: Industrially, N-cyclohexylcyclohexanamine is produced by the hydrogenation of dicyclohexyl ketone over a nickel catalyst. This method is efficient and scalable for large-scale production.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Laboratory Synthesis: This compound can be synthesized through a multi-step process involving the introduction of trifluoromethyl, phenyl, and sulfanyl groups onto a butenal backbone. Specific reagents and conditions vary depending on the desired stereochemistry and functional group compatibility.
化学反应分析
Types of Reactions
-
N-cyclohexylcyclohexanamine
Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation to form N-cyclohexylcyclohexanone.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Addition Reactions: The double bond in the butenal backbone can undergo addition reactions with various nucleophiles and electrophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
N-cyclohexylcyclohexanamine: Major products include N-cyclohexylcyclohexanone and cyclohexylamine derivatives.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Major products include addition products at the double bond and oxidized forms of the sulfanyl group.
科学研究应用
Chemistry
N-cyclohexylcyclohexanamine: Used as a reagent in organic synthesis and as a stabilizer for certain polymers.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology
N-cyclohexylcyclohexanamine: Investigated for its potential as a bioactive compound with antimicrobial properties.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Medicine
N-cyclohexylcyclohexanamine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Investigated for its potential as a lead compound in drug discovery.
Industry
N-cyclohexylcyclohexanamine: Used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Employed in the synthesis of specialty chemicals and materials.
作用机制
-
N-cyclohexylcyclohexanamine
Molecular Targets: Interacts with enzymes and receptors in biological systems, potentially affecting neurotransmitter pathways.
Pathways Involved: May influence metabolic pathways and signal transduction processes.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Molecular Targets: Binds to specific proteins and enzymes, modulating their activity.
Pathways Involved: Involved in redox reactions and cellular signaling pathways.
相似化合物的比较
-
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, dicyclohexylamine, and N,N-dimethylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric properties due to the presence of two cyclohexyl groups, affecting its reactivity and interactions.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Similar Compounds: (E)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal, 4,4,4-trifluoro-2-phenylbut-2-enal, and 4,4,4-trifluoro-2-phenyl-3-sulfanylbutanal.
Uniqueness: The (Z)-configuration and the presence of trifluoromethyl and sulfanyl groups confer distinct chemical and biological properties.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H7F3OS/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h11-13H,1-10H2;1-6,15H/b;9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWSPFZBUUSET-RJDPJKJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=C(C(F)(F)F)S)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/S)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
